1-(2-furoyl)-4-(phenoxyacetyl)piperazine
Description
Significance of the Piperazine (B1678402) Scaffold in Drug Discovery and Development
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. tandfonline.comnih.govrsc.org This versatility is a key reason for its widespread presence in drugs spanning various therapeutic areas, including psychiatry, oncology, and infectious diseases. rsc.orgbenthamdirect.comnih.govresearchgate.net
The significance of the piperazine scaffold can be attributed to several key factors:
Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which often enhances the aqueous solubility of a drug molecule. This is a critical property for improving a drug's pharmacokinetic profile, including its absorption and distribution in the body. tandfonline.comnih.gov
Synthetic Accessibility: The chemical reactivity of the piperazine nitrogens facilitates its use as a versatile linker or scaffold. tandfonline.comnih.gov It allows for the straightforward introduction of various substituents at its two distinct nitrogen atoms (N1 and N4), enabling chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound. mdpi.comresearchgate.net
Conformational Flexibility: The piperazine ring typically exists in a stable chair conformation, which can be modified by substitution. This structural feature allows it to orient appended pharmacophoric groups in specific three-dimensional arrangements to optimize interactions with biological targets. tandfonline.com
The prevalence of this scaffold is evident in the large number of drugs approved by the U.S. Food and Drug Administration (FDA) that incorporate a piperazine ring. nih.govnih.gov
Table 1: Examples of FDA-Approved Drugs Containing the Piperazine Scaffold
| Drug Name | Therapeutic Class | Role of Piperazine Moiety |
|---|---|---|
| Imatinib | Anticancer | Links pharmacophores and aids solubility. researchgate.net |
| Vortioxetine | Antidepressant | Central scaffold connecting different pharmacophoric groups. nih.gov |
| Itraconazole | Antifungal | Core structural component. rsc.org |
| Ciprofloxacin | Antibiotic | Part of the core structure, influencing activity and pharmacokinetics. rsc.org |
| Flibanserin | Serotonin (B10506) Receptor Modulator | Connects the trifluoromethylphenyl group to the benzimidazolone moiety. nih.gov |
Overview of Furan (B31954) and Phenoxyacetyl Moieties in Bioactive Compounds
The other components of the target molecule, the furan and phenoxyacetyl groups, are also well-established motifs in the landscape of bioactive compounds.
The Furan Moiety: Furan is a five-membered aromatic heterocycle containing one oxygen atom. This ring system is a structural component in a wide array of natural products and synthetic pharmaceuticals. shareok.orgresearchgate.netrsc.org Its presence in a molecule can influence biological activity through various mechanisms, including acting as a bioisostere for other aromatic rings like benzene (B151609) or thiophene. Furan derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govmdpi.com
Table 2: Examples of Bioactive Furan-Containing Compounds
| Compound Name | Significance/Activity |
|---|---|
| Ranitidine | H2 receptor antagonist used to treat peptic ulcers. mdpi.com |
| Furosemide | A diuretic used to treat fluid build-up. nih.gov |
| Nitrofurantoin | An antibiotic used for urinary tract infections. mdpi.com |
| Collybolide | A natural product with potential pain and inflammation treatment applications. shareok.org |
The Phenoxyacetyl Moiety: The phenoxyacetyl group consists of a phenyl ring linked to an acetyl group through an ether bond. This structural unit is found in various compounds that have been investigated for their therapeutic potential. The terminal phenoxy group is considered a valuable moiety in medicinal chemistry, often contributing to the biological activity of the parent molecule. nih.gov For example, phenoxyacetyl derivatives have been explored for their anti-inflammatory and analgesic effects, in some cases acting as inhibitors of enzymes like cyclooxygenases (COX). nih.govmdpi.com The synthesis of amides from phenoxyacetyl chloride is a common strategy in medicinal chemistry to generate new chemical entities. nih.govsigmaaldrich.com
Table 3: Examples of Bioactive Scaffolds Incorporating a Phenoxyacetyl Group
| Compound Class | Reported Biological Activity |
|---|---|
| Phenoxyacetyl hydrazides | Anti-inflammatory and analgesic agents. nih.gov |
| Phenoxyacetyl derivatives of amino acids | Investigated for anticonvulsant activity. nih.gov |
| Penicillin V (Phenoxymethylpenicillin) | An antibiotic where the phenoxymethyl (B101242) group is biosynthetically related. |
Rationale for Investigating Multi-Substituted Piperazine Derivatives
The rationale for designing and synthesizing a molecule like 1-(2-furoyl)-4-(phenoxyacetyl)piperazine stems from a well-established strategy in medicinal chemistry known as molecular hybridization or decoration of a privileged scaffold. This approach involves combining two or more different pharmacophoric units, or a pharmacophore and a privileged core, into a single hybrid compound.
The investigation of a di-substituted piperazine such as this compound is based on the following logical principles:
Exploration of New Chemical Space: By attaching two distinct, biologically relevant moieties (furoyl and phenoxyacetyl) to the versatile piperazine scaffold, chemists can generate novel molecular architectures. These new compounds may exhibit unique pharmacological profiles that are different from the individual components.
Dual-Targeting Potential: The presence of two different functional groups raises the possibility that the compound could interact with multiple biological targets simultaneously. This multi-target approach is an emerging paradigm in drug discovery for complex diseases.
Synthetic Feasibility: The synthesis of such a compound is generally straightforward. It can be envisioned as a two-step process starting from piperazine, involving sequential acylation reactions with 2-furoyl chloride and phenoxyacetyl chloride, or starting from a mono-acylated intermediate like 1-(2-furoyl)piperazine (B32637). sigmaaldrich.comsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-16(13-23-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNSURAFHYZPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization of 1-(2-Furoyl)-4-(phenoxyacetyl)piperazine
The structural framework of this compound has been elucidated using a suite of spectroscopic methods. These techniques provide a comprehensive understanding of the atomic connectivity and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. In the case of this compound, both ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments, respectively.
Based on studies of analogous 1-(2-furoyl)piperazine (B32637) derivatives, the proton NMR spectrum is expected to show distinct signals for the protons of the furoyl, phenoxyacetyl, and piperazine (B1678402) moieties. researchgate.net The aromatic protons of the furoyl group typically appear in the range of 6.5-7.6 ppm. bas.bg The protons of the phenoxy group and the methylene (B1212753) protons adjacent to the phenoxy oxygen would also have characteristic chemical shifts. The piperazine ring protons are expected to appear as broad signals, often in the range of 2.5-4.1 ppm, due to the dynamic conformational changes of the ring. researchgate.net
The ¹³C NMR spectrum would complement the proton data. The carbonyl carbons of the furoyl and phenoxyacetyl groups are expected to resonate at the lower field, typically around 160-170 ppm. The carbons of the furan (B31954) and phenyl rings would appear in the aromatic region (approximately 110-160 ppm). The methylene carbons of the piperazine ring generally show signals between 40 and 60 ppm. researchgate.netnih.gov Dynamic NMR studies on similar N,N'-substituted piperazines have shown that the presence of the amide bond can lead to the observation of conformational isomers at room temperature, which can be further studied by variable temperature NMR. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Furoyl Protons | 6.5 - 7.6 |
| Phenoxy Protons | 6.8 - 7.4 |
| Phenoxyacetyl CH₂ | ~4.7 |
| Piperazine CH₂ (adjacent to furoyl) | 3.6 - 4.1 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Furoyl C=O | 160 - 165 |
| Phenoxyacetyl C=O | 168 - 172 |
| Furoyl C-O | ~147 |
| Furoyl CH | 110 - 145 |
| Phenoxy C-O | 155 - 160 |
| Phenoxy CH | 115 - 130 |
| Phenoxyacetyl CH₂ | ~65 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups of the furoyl and phenoxyacetyl moieties. These C=O stretching vibrations are typically observed in the region of 1630-1670 cm⁻¹. bas.bg The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-O stretching bands for the furan ring and the phenoxy ether linkage. The absence of an N-H stretching band would confirm the disubstituted nature of the piperazine ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Amide C=O (Furoyl) | 1630 - 1650 |
| Amide C=O (Phenoxyacetyl) | 1650 - 1670 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound (C₁₈H₂₀N₂O₄) is 328.36 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 328.
The fragmentation pattern would likely involve the cleavage of the amide bonds. Key fragments would be expected from the loss of the furoyl group (m/z 95) or the phenoxyacetyl group (m/z 135). The piperazine ring itself could also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. mdpi.com
Advanced Structural Techniques (e.g., X-ray Crystallography) for Solid-State Conformation (If available for analogous compounds)
While the specific crystal structure of this compound is not available, X-ray crystallography data for analogous compounds provide valuable insights into its likely solid-state conformation. nih.gov For instance, the crystal structure of a related 1-(2-furoyl)piperazine derivative has been reported, revealing the geometry of the furoylpiperazine moiety. bas.bg
Conformational Preferences and Dynamics of the Piperazine Ring and Substituents
The piperazine ring in this compound is a flexible six-membered ring that can exist in various conformations, with the chair form being the most stable. The two nitrogen atoms can undergo inversion, and the ring itself can flip between two chair conformations.
Studies on 1,4-disubstituted piperazines suggest that the conformational equilibrium is influenced by the steric and electronic nature of the substituents. nih.govresearchgate.net The presence of the two bulky substituents, the furoyl and phenoxyacetyl groups, will create significant steric interactions that govern the preferred conformation. The partial double bond character of the two amide linkages will restrict rotation around the C-N bonds, influencing the orientation of the substituents relative to the piperazine ring. nih.gov
Conformational analysis of similar 2-substituted piperazines has indicated a preference for the axial orientation of the substituent. nih.gov Dynamic NMR studies have been employed to investigate the energy barriers associated with ring inversion and rotation around the amide bonds in related piperazine derivatives, revealing the complex conformational landscape of these molecules. nih.govcapes.gov.br
Preclinical Pharmacological Evaluation and Mechanistic Insights
In Vitro Biological Profiling of 1-(2-Furoyl)-4-(phenoxyacetyl)piperazine
There is currently no published research detailing the in vitro biological profile of this compound.
Receptor Binding Studies and Selectivity Assessments
No studies have been identified that investigate the binding affinity and selectivity of this compound for key receptors such as G-protein coupled receptors (e.g., GPR55, serotonin (B10506) receptors) or adrenoceptors. The structural motifs of a furoyl group and a phenoxyacetyl group attached to a piperazine (B1678402) core suggest potential interactions with various biological targets, a hypothesis that awaits experimental validation. Many piperazine-containing molecules are known to interact with serotonergic and adrenergic receptors, but without direct binding assays, the profile of this specific compound is unknown.
Enzyme Inhibition Assays
Information regarding the inhibitory activity of this compound against enzymes of therapeutic interest, such as cholinesterases or cyclooxygenase (COX) enzymes, is not available in the current scientific literature. nih.govaalto.finih.govmdpi.commdpi.com While some piperazine derivatives have been explored for such activities, no specific data exists for this compound.
Cellular Pathway Modulation in Preclinical Models
There is no evidence from published studies to suggest that this compound has been evaluated for its ability to modulate cellular pathways, such as inducing apoptosis or stimulating glucose uptake, in preclinical models. mdpi.comnih.govnih.gov Research on other compounds has shown that modulation of such pathways can be crucial for therapeutic effects. mdpi.comnih.govnih.gov
Investigating Specific Biochemical Targets and Modes of Action
The specific biochemical targets and the precise mode of action for this compound have not been elucidated. Identifying these targets is a critical step in drug discovery and would require extensive future research.
Preclinical In Vivo Pharmacological Activity
No in vivo studies in animal models have been published to demonstrate any pharmacological efficacy for this compound.
Neuropharmacological Activities and Associated Pathways
Due to the absence of in vivo research, there is no information on the potential neuropharmacological activities of this compound. It is therefore unknown if this compound modulates key neurotransmitter systems like the serotonergic or GABAergic pathways in animal models. nih.govresearchgate.netfrontiersin.org Studies on other piperazine derivatives have indicated the importance of these pathways in mediating central nervous system effects. nih.govresearchgate.netfrontiersin.orgnih.gov
Anti-Inflammatory Effects (in preclinical models)
There is currently no publicly available scientific literature detailing the preclinical anti-inflammatory effects of this compound.
Antimicrobial Activity (in vitro or preclinical in vivo)
There is currently no publicly available scientific literature detailing the in vitro or preclinical in vivo antimicrobial activity of this compound.
Structure Activity Relationship Sar Studies of Piperazine Derivatives with Furoyl and Phenoxyacetyl Moieties
Impact of Substituents on the Piperazine (B1678402) Nitrogen Atoms on Biological Activity
The nature of the substituents on the two nitrogen atoms of the piperazine ring is a critical determinant of the pharmacological profile of its derivatives. humanjournals.com The presence of both a furoyl and a phenoxyacetyl group on the piperazine core of the target molecule creates a unique electronic and steric environment that dictates its interaction with biological targets.
Modifications of the Furan (B31954) Ring and Their Effects on Activity
Systematic modification of the furan ring within the furoyl moiety can provide valuable insights into its role in target engagement. While specific data on the modification of the furan ring in 1-(2-furoyl)-4-(phenoxyacetyl)piperazine is not extensively available, general principles from related furan-containing compounds can be extrapolated. For instance, the position of the carbonyl attachment to the furan ring (e.g., 3-furoyl instead of 2-furoyl) would alter the geometry of the molecule and could impact binding affinity. Substitution on the furan ring itself, for example with alkyl or halogen groups, would modify its electronic and steric character, potentially enhancing or diminishing biological activity. Studies on other furan derivatives have shown that such modifications can significantly affect their biological properties. utripoli.edu.ly
Table 1: Hypothetical Impact of Furan Ring Modifications on Biological Activity
| Modification | Expected Impact on Activity | Rationale |
| Isomeric attachment (3-furoyl) | Likely to decrease or alter activity | Change in the spatial orientation of the furan ring relative to the piperazine core. |
| Methyl substitution on furan | May increase or decrease activity | Potential for steric hindrance or favorable hydrophobic interactions. |
| Halogen substitution on furan | May increase activity | Can alter electronic properties and introduce halogen bonding interactions. |
| Replacement with thiophene | May retain or alter activity | Thiophene is a common bioisostere of furan, potentially mimicking its interactions. |
Modifications of the Phenyl Ring in the Phenoxyacetyl Moiety and Their Effects on Activity
In a study of piperazine-based P2X4 receptor antagonists, the exchange of a benzodioxole moiety with a phenyl ring did not negatively affect activity, whereas the introduction of an electron-deficient pyridine (B92270) ring or a bulky dimethoxy-substituted derivative resulted in a loss of activity. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of this aromatic ring.
Table 2: Predicted Effects of Phenyl Ring Substitution on Pharmacological Profile
| Substituent (Position) | Electronic Effect | Predicted Impact on Activity |
| 4-Fluoro | Electron-withdrawing | Potentially enhanced binding affinity and metabolic stability. |
| 4-Methoxy | Electron-donating | May increase or decrease activity depending on the target's electronic requirements. |
| 4-Chloro | Electron-withdrawing | Similar to fluoro, may enhance binding through halogen interactions. |
| 3,4-Dichloro | Strongly electron-withdrawing | Could significantly alter binding and selectivity. |
| 4-Methyl | Electron-donating | May provide favorable hydrophobic interactions. |
Stereochemical Considerations and Their Impact on Biological Efficacy and Selectivity
While this compound itself is achiral, the introduction of chiral centers, for instance by substituting the piperazine ring or the acetyl linker, would result in stereoisomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. nih.gov
The differential interaction of enantiomers with a chiral biological target can lead to one isomer being highly active while the other is inactive or even antagonistic. For example, in a series of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers displayed markedly different affinities and activities at opioid receptors. nih.gov Therefore, if chiral analogues of this compound were to be synthesized, the separation and individual testing of the stereoisomers would be crucial for understanding their true therapeutic potential and for selecting the optimal candidate for further development.
Identification of Key Pharmacophoric Features for Target Engagement
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups of a molecule that are necessary for its biological activity. researchgate.netnih.gov For piperazine derivatives containing both furoyl and phenoxyacetyl moieties, a putative pharmacophore model can be proposed based on the individual contributions of each group.
Key pharmacophoric features would likely include:
A hydrogen bond acceptor: The carbonyl oxygen of the furoyl group.
A hydrogen bond acceptor: The ether oxygen of the phenoxyacetyl group.
An aromatic/hydrophobic region: The furan ring.
An aromatic/hydrophobic region: The phenyl ring.
A central hydrophobic/linker region: The piperazine ring and the acetyl group.
The relative spatial arrangement of these features would be critical for optimal interaction with a specific biological target. Computational modeling and the synthesis of a focused library of analogues would be necessary to validate and refine this hypothetical pharmacophore model.
Table 3: Key Pharmacophoric Features and Their Potential Roles
| Pharmacophoric Feature | Potential Interaction |
| Furoyl Carbonyl Oxygen | Hydrogen bond acceptor |
| Phenoxyacetyl Ether Oxygen | Hydrogen bond acceptor |
| Furan Ring | Aromatic/hydrophobic interaction |
| Phenyl Ring | Aromatic/hydrophobic interaction |
| Piperazine Ring | Scaffold/linker, influencing conformation |
Computational Chemistry and Molecular Modeling for Drug Design
Ligand-Based Drug Design Approaches
Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For piperazine (B1678402) derivatives, QSAR studies are critical for understanding how specific structural modifications influence their therapeutic effects. nih.gov
A typical QSAR study involves synthesizing a series of related compounds, such as mono-substituted 4-phenylpiperazines, and testing their biological effects. nih.gov Physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric factors) are calculated for each molecule. These descriptors are then modeled against the observed biological activity using statistical methods like partial least square (PLS) regression. nih.gov This process generates a predictive model that can estimate the activity of new, unsynthesized compounds. For a compound like 1-(2-furoyl)-4-(phenoxyacetyl)piperazine, a QSAR model could predict its activity based on descriptors derived from its furoyl, phenoxyacetyl, and piperazine moieties, guiding further structural optimization.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov
These models can be generated based on a set of known active molecules (ligand-based) or from the structure of the target's binding site (structure-based). nih.govnih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries virtually. This process, known as virtual screening, efficiently filters vast databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. For this compound, a pharmacophore model could be developed from its key chemical features to search for other compounds with potentially similar biological activities.
Table 1: Common Pharmacophoric Features
| Feature | Description | Potential Role in this compound |
| Hydrogen Bond Acceptor (HBA) | An atom that can accept a hydrogen bond. | The carbonyl oxygens of the furoyl and phenoxyacetyl groups. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The furan (B31954) ring and the phenyl ring. |
| Hydrophobic Feature (HY) | A non-polar region of the molecule. | The aromatic rings and parts of the piperazine ring. |
Structure-Based Drug Design Approaches
When the 3D structure of the biological target is known, structure-based drug design (SBDD) methods can be employed to design and predict the binding of ligands.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.comresearchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
In studies involving derivatives of 1-(2-furoyl)piperazine (B32637), molecular docking has been used to investigate their potential as inhibitors of enzymes like butyrylcholinesterase, a target for Alzheimer's disease. hilarispublisher.comresearchgate.net For example, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides were docked into the active site of butyrylcholinesterase. The simulations revealed key interactions, such as arene-arene interactions between the ligand's phenyl ring and residues like Tyr332 and Trp82 within the enzyme's active site. hilarispublisher.com These predictions help to rationalize the observed biological activity and guide the design of more potent inhibitors. hilarispublisher.comresearchgate.net A similar approach could be used to predict how this compound interacts with various potential protein targets.
Table 2: Example Molecular Docking Results for a 1-(2-furoyl)piperazine Derivative
| Compound | Target Enzyme | IC50 Value (µM) | Key Interacting Residues | Type of Interaction |
| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide hilarispublisher.comresearchgate.net | Butyrylcholinesterase | 0.82 ± 0.001 | Trp82, Tyr332 | Arene-arene |
| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-chlorophenyl)benzamide hilarispublisher.com | Butyrylcholinesterase | Not specified | Tyr332, Trp82 | Arene-arene |
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-target complex and the conformational changes that may occur upon binding. nih.gov
In Silico Prediction of Biological Pathways and Potential Off-Targets
Beyond single-target interactions, computational methods can be used to predict the broader biological effects of a compound. In silico pathway analysis connects compounds to biological pathways by analyzing their interactions with multiple proteins. semanticscholar.org This systems biology approach can help elucidate a compound's mechanism of action and predict potential off-target effects, which are interactions with proteins other than the intended target.
By docking this compound against a panel of known protein structures, researchers can identify potential on-target and off-target interactions. This information can then be mapped onto known biological pathways to predict which cellular processes the compound is likely to modulate. semanticscholar.org This type of analysis is crucial for understanding the full pharmacological profile of a molecule and for anticipating potential side effects early in the drug discovery process.
Rational Design Strategies for Novel Analogs with Enhanced Efficacy or Selectivity
The journey to enhance the pharmacological profile of a lead compound like this compound involves a multifaceted approach, combining computational analysis with synthetic chemistry. The primary goal is to modify the parent structure in a targeted manner to improve its interaction with a putative biological target, thereby increasing its potency (efficacy) and minimizing off-target effects (selectivity).
A foundational step in this process is the identification of key pharmacophoric features within the molecule. The this compound structure presents several distinct regions that can be systematically modified: the 2-furoyl group, the central piperazine ring, and the phenoxyacetyl moiety. Each of these components can be subjected to various modifications to probe the structure-activity relationship (SAR).
Bioisosteric Replacement and Functional Group Modification:
One of the most powerful strategies in rational drug design is bioisosteric replacement, where a functional group is substituted with another that has similar steric and electronic properties, but which may alter other characteristics like metabolic stability or target affinity.
The phenoxyacetyl moiety offers multiple avenues for modification. The phenyl ring can be substituted at various positions (ortho, meta, para) with a range of functional groups, including electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂). These substitutions can modulate the electronic properties of the aromatic ring and its ability to engage in pi-stacking or hydrophobic interactions. Furthermore, the ether linkage in the phenoxyacetyl group could be replaced with other linkers, such as an amide or a thioether, to alter conformational flexibility and hydrogen bonding potential.
Computational Modeling and Structure-Based Design:
In the absence of experimental data for a specific biological target, computational methods can provide valuable insights. If a hypothetical target protein structure is known or can be modeled, molecular docking studies can be performed to predict the binding mode of this compound and its designed analogs. These studies can help to identify key amino acid residues in the binding pocket that interact with the ligand and guide the design of new analogs with improved complementarity.
For example, if docking studies suggest that the furan oxygen of the 2-furoyl group forms a critical hydrogen bond with a specific residue, analogs could be designed to strengthen this interaction. Similarly, if a hydrophobic pocket is identified near the phenyl ring of the phenoxyacetyl group, analogs with larger, more lipophilic substituents on this ring could be synthesized to better occupy this pocket and enhance binding affinity.
Hypothetical Data from Rational Design Studies:
To illustrate the potential outcomes of such a rational design campaign, the following tables present hypothetical data for a series of designed analogs of this compound, assuming a hypothetical biological target. These tables showcase how systematic modifications could lead to improvements in potency, often measured as the half-maximal inhibitory concentration (IC₅₀).
Table 1: SAR of Analogs with Modifications on the 2-Furoyl Moiety
| Compound ID | R1 (Heteroaromatic Ring) | IC₅₀ (nM) | Fold Improvement over Parent |
| Parent | 2-Furan | 500 | 1 |
| Analog 1A | 2-Thiophene | 350 | 1.4 |
| Analog 1B | 2-Pyrrole | 600 | 0.8 |
| Analog 1C | 3-Pyridine | 200 | 2.5 |
| Analog 1D | 4-Pyridine | 450 | 1.1 |
This hypothetical data suggests that replacing the furan ring with a 3-pyridyl moiety could significantly enhance potency, possibly due to the introduction of a nitrogen atom that can act as a hydrogen bond acceptor in a favorable position within the binding site.
Table 2: SAR of Analogs with Substitutions on the Phenyl Ring of the Phenoxyacetyl Moiety
| Compound ID | R2 (Substitution on Phenyl Ring) | IC₅₀ (nM) | Fold Improvement over Parent |
| Parent | H | 500 | 1 |
| Analog 2A | 4-Fluoro | 250 | 2 |
| Analog 2B | 4-Chloro | 150 | 3.3 |
| Analog 2C | 4-Methyl | 400 | 1.25 |
| Analog 2D | 4-Methoxy | 300 | 1.7 |
| Analog 2E | 3,4-Dichloro | 80 | 6.25 |
This hypothetical data indicates that electron-withdrawing substituents at the para-position of the phenyl ring are beneficial for activity, with a di-substituted analog showing the most significant improvement. This could be due to enhanced electronic interactions or better occupancy of a hydrophobic pocket.
By systematically synthesizing and evaluating such analogs, a detailed structure-activity relationship can be established. This iterative process of design, synthesis, and testing is the essence of rational drug discovery, allowing for the fine-tuning of a lead compound's properties to develop a promising clinical candidate. While the specific biological activity of this compound remains to be elucidated in the public domain, the principles of rational design provide a clear roadmap for its future exploration and optimization.
Medicinal Chemistry Perspectives and Future Research Trajectories
Challenges and Opportunities in the Development of Multi-Substituted Piperazine (B1678402) Derivatives
The development of multi-substituted piperazine derivatives like 1-(2-furoyl)-4-(phenoxyacetyl)piperazine presents both distinct challenges and significant opportunities.
Challenges:
Structural Diversity: A primary challenge in the field has been the limited structural diversity of piperazine-containing drugs, with approximately 80% being substituted only at the nitrogen atoms. mdpi.com This historical lack of C-H functionalization on the carbon atoms of the piperazine ring has constrained the exploration of chemical space. mdpi.com
Synthesis Complexity: The synthesis of asymmetrically substituted piperazines, such as the title compound, requires careful strategic planning to avoid the formation of undesired symmetrical byproducts. For instance, the reaction of 2-furoyl chloride with piperazine could potentially lead to the formation of 1,4-di-(2-furoyl)-piperazine if reaction conditions are not precisely controlled. google.com
Stereoselectivity: Introducing substituents on the carbon atoms of the piperazine ring can create stereocenters, adding a layer of complexity to both synthesis and biological evaluation, as different stereoisomers may possess markedly different activities and toxicities. nih.gov
Opportunities:
Enhanced Target Affinity and Specificity: The rigid, six-membered structure of the piperazine ring, combined with its hydrogen bond acceptors, can be leveraged to improve target affinity and specificity. nih.gov The dual substitution in this compound offers multiple points for interaction with biological targets.
Modulation of Physicochemical Properties: The furoyl and phenoxyacetyl moieties provide opportunities to fine-tune properties like lipophilicity, polarity, and metabolic stability, which are critical for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile. researchgate.net
Exploiting C-H Functionalization: Recent advances in direct C-H functionalization of piperazines are opening new avenues to create novel, complex, and patentable chemical entities that were previously inaccessible. mdpi.comnih.gov This allows for the decoration of the carbon backbone of the piperazine ring, moving beyond simple N-substitution.
Potential for Derivatization to Explore New Biological Activities
The this compound scaffold is ripe for derivatization to explore a wide range of biological activities. The piperazine nucleus is a versatile core found in compounds with applications including anticancer, antimicrobial, anti-inflammatory, and neuropharmacological activities. nih.govthieme-connect.comresearchgate.netnih.gov
For example, a study on new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides demonstrated that derivatives of the 1-(2-furoyl)piperazine (B32637) core exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. nih.gov This suggests that modifications to the phenoxyacetyl portion of the title compound could yield novel antibacterial agents.
Table 1: Potential Derivatization Strategies and Target Activities
| Modification Site | Potential Substituents | Target Biological Activity | Rationale |
|---|---|---|---|
| Phenoxy Ring | Halogens, alkyl, alkoxy, nitro groups | Anticancer, Antimicrobial | Altering electronic and steric properties to enhance binding affinity to target enzymes or receptors. nih.govmdpi.com |
| Furan (B31954) Ring | Substitution at other positions | Modulated Pharmacokinetics | Potentially altering metabolic stability and interaction with metabolizing enzymes. |
| Piperazine Ring Carbons | Alkyl, aryl, or other functional groups | Novel Pharmacophores | C-H functionalization can introduce new binding interactions and improve selectivity. mdpi.com |
| Acetyl Linker | Replacement with longer or more rigid linkers | Conformational Restriction | Modifying the spatial orientation of the phenoxy and furoyl groups to optimize target engagement. mdpi.com |
The combination of different chemical motifs within one molecule, such as the piperazine and boronic acid groups, has been shown to result in novel biological activities. rsc.org Similarly, derivatizing this compound could lead to bifunctional or hybrid molecules with unique therapeutic potential.
Integration of Fragment-Based and De Novo Design Strategies for Related Chemical Space
Modern drug design strategies can significantly accelerate the optimization of lead compounds based on the this compound scaffold.
Fragment-Based Drug Design (FBDD): This approach involves screening small molecular fragments to identify those that bind weakly to a biological target. chemdiv.comnumberanalytics.com The 2-furoyl piperazine and phenoxyacetyl moieties of the title compound can themselves be considered fragments. For instance, 1-(2-furoyl)piperazine has been used in the fragment-based design of enzyme inhibitors. chemicalbook.com High-resolution structural techniques like X-ray crystallography or NMR could identify how these fragments bind, providing a roadmap for linking or growing them into more potent leads. chemdiv.comnih.gov The advantage of FBDD is that it can efficiently explore chemical space and often yields leads with superior physicochemical properties. numberanalytics.com
De Novo Design: This computational strategy involves building novel molecular structures that are predicted to bind to a target's active site. nih.govresearchgate.net Algorithms can use the known structure of this compound as a starting point to design new analogs with improved binding affinity and selectivity. De novo design has been successfully applied to create highly substituted piperazines and morpholines, demonstrating its power to generate novel and synthetically accessible scaffolds. acs.orgnih.gov A study on benzylpiperazine derivatives used a computational algorithm for de novo design to successfully identify selective inhibitors of the Mcl-1 anti-apoptotic protein. nih.gov
The integration of these two strategies offers a powerful paradigm. FBDD can identify initial binding motifs, and de novo design can then be used to elaborate these fragments into optimized, drug-like molecules.
Exploration of New Synthetic Methodologies for Analog Generation
The generation of a diverse library of analogs based on this compound hinges on the availability of robust and flexible synthetic methodologies. Recent years have seen significant advances in the synthesis of piperazine derivatives. benthamdirect.com
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the rapid assembly of complex molecules from simple starting materials in a single step. acs.org These reactions are highly convergent and ideal for creating diverse libraries of substituted piperazines for high-throughput screening. researchgate.net
Rearrangement Reactions: A variety of rearrangement reactions, including the Curtius, Schmidt, and Aza-Wittig rearrangements, have been employed to synthesize piperazine and its analogs, offering alternative synthetic routes. benthamdirect.comeurekaselect.com
C-H Functionalization: As previously mentioned, direct C-H functionalization is a transformative technology. mdpi.com Methods involving photoredox catalysis or directed lithiation enable the precise installation of substituents onto the carbon framework of the piperazine ring, a feat that was traditionally very difficult. mdpi.comnih.gov For example, the Stannyl Amine Protocol (SnAP) provides a convergent method for synthesizing C-H functionalized piperazines from aldehydes. mdpi.com
Table 2: Modern Synthetic Methods for Piperazine Analog Generation
| Synthetic Method | Description | Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions | Combining three or more reactants in a single pot to form a product containing substantial portions of all reactants. | High efficiency, atom economy, and diversity generation. | acs.orgnih.gov |
| C-H Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. | Access to previously unavailable chemical space; late-stage diversification. | mdpi.comnih.gov |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch reactor. | Improved safety, scalability, and control over reaction parameters. | mdpi.com |
| Rearrangement Reactions | Migration of an atom or group from one atom to another within a molecule. | Provides access to unique structural motifs and isomers. | benthamdirect.comeurekaselect.com |
These advanced synthetic tools will be crucial for systematically exploring the structure-activity relationships (SAR) around the this compound core.
Application of Advanced Preclinical Models for Mechanistic Elucidation
Understanding the mechanism of action of new chemical entities is a critical step in drug development. Moving beyond traditional cell cultures and animal models, advanced preclinical models offer more physiologically relevant data.
Organ-on-a-Chip (OOC) Models: These microfluidic devices contain living cells in continuously perfused microchambers to replicate the key functions of human organs. mdpi.comnih.gov For a compound like this compound, a gut-liver-on-a-chip model could provide simultaneous insights into its oral absorption and first-pass metabolism, helping to predict human pharmacokinetics and potential drug-induced liver injury (DILI). mdpi.com
Organoids and Spheroids: These are three-dimensional (3D) cell cultures that more accurately mimic the complex cell-cell and cell-matrix interactions of in vivo tissues compared to 2D cell monolayers. mdpi.com Testing analogs of this compound on tumor spheroids, for instance, could provide a better prediction of their anticancer efficacy than traditional assays.
Human-induced Pluripotent Stem Cells (iPSCs): iPSCs can be differentiated into various cell types (e.g., neurons, cardiomyocytes), providing patient-specific and disease-specific models for efficacy and toxicity testing. This technology allows for the investigation of compound effects on human cells without the limitations of inter-species differences. mdpi.com
The adoption of these advanced models, supported by recent regulatory shifts like the FDA Modernization Act 2.0, can de-risk drug development programs by providing more predictive data on efficacy and safety early in the preclinical stage. mdpi.com
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 1-(2-furoyl)-4-(phenoxyacetyl)piperazine, and how can reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example, piperazine derivatives are often synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a H₂O/DCM solvent system with CuSO₄·5H₂O and sodium ascorbate as catalysts. Reaction optimization includes adjusting stoichiometry (e.g., 1.2 equiv. of azide derivatives) and monitoring progress via TLC (hexane:ethyl acetate, 1:2). Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) is critical for isolating high-purity products .
- Key Data : Typical yields range from 60–85% for analogous piperazine triazoles under optimized conditions .
Q. How can spectroscopic techniques (NMR, IR, XRD) confirm the structural integrity of this compound?
- Methodology :
- XRD : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 6.998 Å, b = 7.938 Å) validate molecular packing and stereochemistry .
- NMR/IR : ¹H/¹³C NMR identifies substituent patterns (e.g., furoyl carbonyl at ~160–170 ppm), while IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodology :
- Antimicrobial : Quantify biofilm inhibition using crystal violet assays against S. aureus or E. coli .
- Antioxidant : DPPH radical scavenging assays (IC₅₀ values < 50 μM reported for related piperazines) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine EC₅₀ values .
Advanced Research Questions
Q. How do molecular docking studies predict the interaction of this compound with therapeutic targets (e.g., Aβ42, CDC25B)?
- Methodology :
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Targets : Dock against Aβ42 oligomerization sites (PDB: 2BEG) or CDC25B phosphatase (PDB: 1C25). Key interactions include hydrogen bonding with the furoyl group and hydrophobic contacts with the phenoxyacetyl moiety .
- Data Contradictions : Variations in binding scores (e.g., ΔG = −8.2 to −10.5 kcal/mol) may arise from protonation states or ligand flexibility .
Q. What structure-activity relationships (SAR) guide the optimization of piperazine derivatives for enhanced bioactivity?
- Methodology :
- Substituent Effects : Replace the phenoxyacetyl group with electron-withdrawing groups (e.g., -NO₂) to improve enzyme inhibition (e.g., 20% increase in CDC25B inhibition for chloroacetyl analogs) .
- Piperazine Core : Compare N-alkyl vs. N-aroyl derivatives; bulkier groups reduce solubility but enhance receptor binding .
Q. How can contradictory results in biological activity across studies be resolved?
- Methodology :
- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time.
- Structural Confirmation : Re-validate compound purity via HPLC and HRMS before testing .
- Meta-Analysis : Compare datasets from independent labs (e.g., discrepancies in IC₅₀ values may stem from assay sensitivity thresholds) .
Q. What computational models (e.g., QSAR, DFT) predict the physicochemical properties of this compound?
- Methodology :
- DFT : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for furoyl-piperazines) to assess redox activity .
- QSAR : Use Molinspiration or SwissADME to predict logP (e.g., ~2.8) and membrane permeability .
Future Directions
Q. What novel applications (e.g., neuroprotection, photodynamic therapy) are emerging for piperazine derivatives?
- Methodology :
- Neuroprotection : Evaluate NMDA receptor modulation in primary neuronal cultures .
- Photodynamic Agents : Synthesize porphyrin-conjugated derivatives and test singlet oxygen generation .
Tables
Table 1: Crystallographic Data for Analogous Piperazine Derivatives
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic (P21/c) |
| Unit Cell (Å) | a = 6.998, b = 7.938 |
| β Angle | 92.20° |
| Density (g/cm³) | 1.324 |
Table 2: Biological Activity of Related Compounds
| Compound Class | Assay | Activity (IC₅₀) |
|---|---|---|
| 2-Furoyl-piperazines | Aβ42 Oligomerization | 1.2–3.5 μM |
| Chloroacetyl analogs | CDC25B Inhibition | 0.8–2.1 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
